molecular formula C10H12F2N2O B2725533 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine CAS No. 2200107-38-4

2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine

Cat. No.: B2725533
CAS No.: 2200107-38-4
M. Wt: 214.216
InChI Key: SBFOZSQXPQCWME-UHFFFAOYSA-N
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Description

2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a difluorocyclobutyl group attached to a methoxy group, which is further connected to a methylpyrazine ring. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine typically involves the reaction of 3,3-difluorocyclobutanol with a suitable pyrazine derivative under specific conditions. One common approach is to use a base-catalyzed reaction where the difluorocyclobutanol is reacted with 6-methylpyrazine in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of difluorocyclobutanone derivatives.

    Reduction: Formation of difluorocyclobutylmethanol derivatives.

    Substitution: Formation of halogenated or aminated pyrazine derivatives.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The methoxy and methylpyrazine groups contribute to the compound’s overall pharmacokinetic properties, including its solubility and bioavailability. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)methanol
  • 3,3-Difluorocyclobutanol
  • (3,3-Difluorocyclobutyl)methoxy-pyridin-4-ylmethanamine

Uniqueness

2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties. The presence of the difluorocyclobutyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methoxy]-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O/c1-7-4-13-5-9(14-7)15-6-8-2-10(11,12)3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFOZSQXPQCWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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